4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

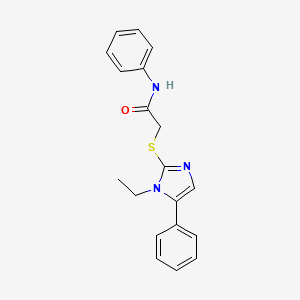

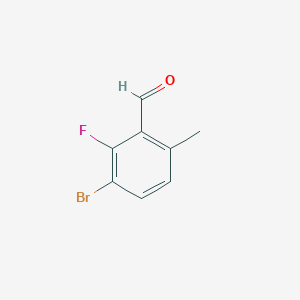

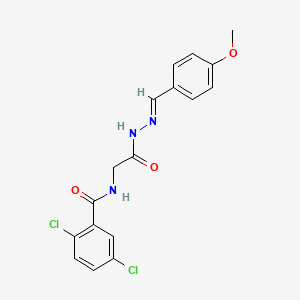

“4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available sources .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study on the synthesis and antibacterial activities of quinolones, including compounds with quinazoline moieties, showed that certain substituents at specific positions could significantly enhance in vitro antibacterial activity against Gram-positive organisms, indicating the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Similarly, the synthesis of heterocycles via reactions of β-isothiocyanatoketones with amino acids, resulting in various quinazolinone derivatives, suggests a methodological approach to synthesizing novel compounds with potential biological activity (Singh & Kumar, 1983).

Corrosion Inhibition

Experimental and theoretical studies have evaluated quinazolinone derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These studies found that inhibition efficiency correlates with the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting their application in corrosion protection (Kadhim et al., 2017).

Antimicrobial Compound Synthesis

Research on the synthesis of antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with peptides has revealed that the antimicrobial activities of these synthesized compounds are significant against various bacterial strains. The studies suggest a relationship between hydrophobicity, polarity, chain length of peptides, and the antimicrobial activity of quinazolinone conjugated peptides, providing insights into designing new antimicrobial agents (Suresha, Prakasha, Kapfo, & Gowda, 2010).

Organic Synthesis and Chemical Properties

Further research has delved into the synthesis and characterization of quinazolinone derivatives, assessing their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These studies contribute to understanding the structural-activity relationships of quinazolinone derivatives, which could inform the development of new pharmaceuticals (Sahu et al., 2008).

Propriétés

IUPAC Name |

4-(8-methyl-4-oxoquinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-4-2-5-10-12(9)14-8-15(13(10)18)7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBNXKHQIYFBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

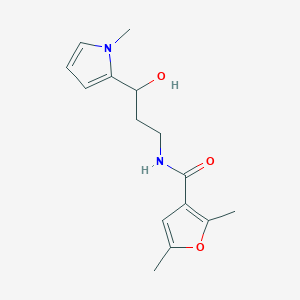

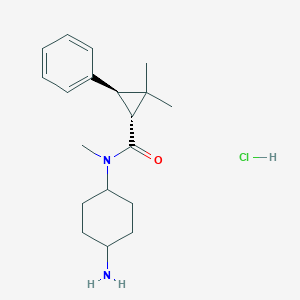

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

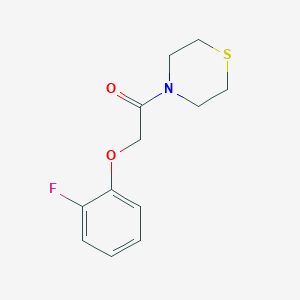

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)